molecular formula C18H21NO5 B5815820 3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5815820
M. Wt: 331.4 g/mol
InChI Key: IUBMDZXVXMHSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methyl, hydroxyphenyl, and propan-2-yl groups

Properties

IUPAC Name

dimethyl 4-(3-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11(2)19-9-14(17(21)23-3)16(15(10-19)18(22)24-4)12-6-5-7-13(20)8-12/h5-11,16,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBMDZXVXMHSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require controlled temperatures and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including its role as a calcium channel blocker.

    Medicine: Research explores its potential use in treating cardiovascular diseases and other medical conditions.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The compound’s effects on other molecular targets and pathways are also under investigation, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

    Amlodipine: A long-acting dihydropyridine used in the treatment of hypertension and angina.

    Felodipine: Known for its high vascular selectivity and use in managing hypertension.

Uniqueness

3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.